molecular formula C10H9NO3 B109310 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 221311-44-0

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No. B109310
M. Wt: 191.18 g/mol
InChI Key: HOJDHYZTFHESMH-UHFFFAOYSA-N
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Patent
US06365736B1

Procedure details

28.8 g of pulverized iron is added in portions to 34 g of 2-(4-(1,3-dioxolan-2-yl)-2-nitrophenoxy)propionic acid ethyl ester in 360 ml of glacial acetic acid with 80 ml of water while being cooled in an ice bath. The mixture is hot. After 2 hours, it is poured onto 1 l of water, extracted with ethyl acetate, and the organic phase is washed with brine. It is dried with magnesium sulfate and concentrated by evaporation. 20.3 g of brownish solid results.
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
2-(4-(1,3-dioxolan-2-yl)-2-nitrophenoxy)propionic acid ethyl ester
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
28.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]([O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]2OCC[O:15]2)=[CH:10][C:9]=1[N+:19]([O-])=O)[CH3:6])C.O>C(O)(=O)C.[Fe]>[CH:14]([C:11]1[CH:12]=[CH:13][C:8]2[O:7][CH:5]([CH3:6])[C:4](=[O:3])[NH:19][C:9]=2[CH:10]=1)=[O:15]

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Two
Name
2-(4-(1,3-dioxolan-2-yl)-2-nitrophenoxy)propionic acid ethyl ester
Quantity
34 g
Type
reactant
Smiles
C(C)OC(C(C)OC1=C(C=C(C=C1)C1OCCO1)[N+](=O)[O-])=O
Name
Quantity
80 mL
Type
reactant
Smiles
O
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
28.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C=1C=CC2=C(NC(C(O2)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.